2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol

Description

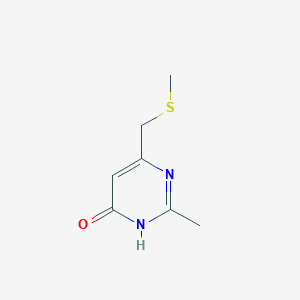

2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol is a pyrimidine derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a methylsulfanylmethyl substituent at position 5. The compound’s molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. Its structure features a planar pyrimidine core, typical of heterocyclic aromatic systems, which facilitates hydrogen bonding and molecular interactions critical for biological activity or material applications .

Key physicochemical properties (calculated):

- XLogP: ~1.2 (indicating moderate lipophilicity, similar to analogs with sulfur-containing substituents) .

- Topological Polar Surface Area (TPSA): ~63.6 Ų (suggesting moderate solubility in polar solvents) .

The methylsulfanylmethyl group at position 6 introduces steric bulk and sulfur-based electron effects, which may influence reactivity, stability, and bioactivity.

Properties

IUPAC Name |

2-methyl-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABGMPOMECYVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol typically involves the alkylation of pyrimidine derivatives. One common method includes the reaction of 2-methyl-4-pyrimidinol with methylthiomethyl chloride under basic conditions to introduce the methylsulfanyl group at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding 2-methyl-4-pyrimidinol.

Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 2-Methyl-6-(methylsulfinyl)methyl-4-pyrimidinol, 2-Methyl-6-(methylsulfonyl)methyl-4-pyrimidinol.

Reduction: 2-Methyl-4-pyrimidinol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Ethirimol (XLogP 2.8) is more lipophilic due to its butyl and ethylamino groups, enhancing membrane permeability in agrochemical applications . The trifluoromethyl group in 2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinol increases XLogP (2.5) compared to the target compound (~1.2), suggesting improved bioavailability .

- Hydrogen Bonding : The hydroxyl and amine groups in analogs like 4-Methyl-6-phenylpyrimidin-2-amine (TPSA ~58.3 Ų) enable stronger intermolecular interactions, useful in crystal engineering and drug design .

2.4. Structural and Electronic Effects

- Methylsulfanylmethyl vs. Trifluoromethyl : The -CH₂-S-CH₃ group in the target compound offers less electronegativity but greater conformational flexibility compared to -CF₃, which is electron-withdrawing and rigid .

- Amino vs. Hydroxyl Groups: 4-Methyl-6-phenylpyrimidin-2-amine’s -NH₂ group enables stronger hydrogen bonding than the -OH group in the target compound, affecting solubility and crystal packing .

Biological Activity

2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrimidine structure can lead to varying degrees of antibacterial and antifungal activity. For instance, derivatives with different substituents showed enhanced inhibition against common pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 32 | 16 |

| N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 8 | 8 |

Note: TBD indicates that specific values for this compound were not available in the reviewed literature.

The mechanism by which pyrimidine derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or disruption of cellular metabolism. The presence of the methylthio group may enhance these interactions, potentially leading to increased efficacy against resistant strains.

Study on Antibacterial Efficacy

In a controlled study, a series of pyrimidine derivatives, including those structurally similar to this compound, were tested against various bacterial strains. The results indicated that compounds with electron-donating groups exhibited superior antibacterial properties compared to those with electron-withdrawing groups . This suggests that the electronic nature of substituents plays a crucial role in determining biological activity.

Synthesis and Evaluation

A recent synthesis of novel pyrimidine derivatives revealed that introducing a methylthio group significantly enhanced the compounds' growth stimulant properties in agricultural applications . These findings indicate potential dual-use applications in both pharmaceuticals and agriculture.

Q & A

Q. What are common synthetic routes for introducing methylsulfanyl groups in pyrimidine derivatives like 2-Methyl-6-((methylsulfanyl)methyl)-4-pyrimidinol?

The methylsulfanyl group is typically introduced via nucleophilic substitution or coupling reactions. For pyrimidine systems, a thiolation step using methylsulfanylating agents (e.g., methyl disulfide or methanesulfenyl chloride) under basic conditions is common. In analogous compounds, such as 6-methylsulfanyl-pyrimido[1,6-a]pyrimidin-4-one, the methylsulfanyl moiety is introduced via sulfur nucleophiles reacting with halogenated precursors . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like over-alkylation.

Q. How is the molecular structure of this compound determined using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key parameters include bond lengths (C–S: ~1.81 Å, C–N: ~1.33 Å) and angles, which help validate the methylsulfanyl-methyl substitution pattern. For pyrimidine derivatives, hydrogen bonding between the pyrimidinol hydroxyl and adjacent sulfanyl groups is often observed .

Q. What spectroscopic methods are recommended for characterizing the purity of this compound?

- NMR : H and C NMR to confirm substituent positions (e.g., methylsulfanyl protons at δ 2.1–2.5 ppm; pyrimidinol hydroxyl at δ 8–10 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out byproducts.

- HPLC : Reverse-phase chromatography with UV detection (λ ~260 nm for pyrimidine absorption) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives of 4-pyrimidinol?

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

- Data Reprocessing : Use TWINABS in the SHELX suite to deconvolute overlapping reflections in twinned crystals .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to identify anomalies.

- Alternative Data Collection : Collect data at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What strategies are effective in studying the regioselectivity of methylsulfanyl group substitutions in pyrimidine systems?

- Competitive Reactions : Compare reaction outcomes using halogenated pyrimidines with varying leaving groups (e.g., Cl vs. Br) under identical conditions.

- Kinetic Isotope Effects (KIE) : Use deuterated methylsulfanyl agents to probe transition-state mechanisms.

- Computational Modeling : Employ molecular docking or DFT to predict preferential substitution sites based on electron density maps .

Q. How can computational methods be integrated with experimental data to predict the compound's reactivity?

- Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack at the methylsulfanyl group.

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfur atom in methylsulfanyl is prone to oxidation, forming sulfoxide derivatives .

- Hybrid QM/MM : Model reaction pathways for sulfanyl group transformations (e.g., oxidation to sulfone) .

Methodological Notes

- Crystallographic Refinement : Always cross-validate SHELXL results with PLATON’s ADDSYM to check for missed symmetry .

- Synthetic Optimization : For methylsulfanyl group stability, avoid strong oxidizing agents during synthesis. Use inert atmospheres (N/Ar) to prevent disulfide formation .

- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.